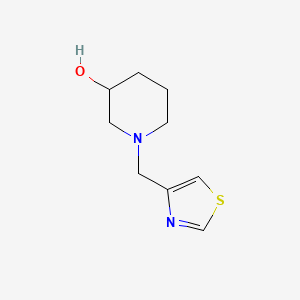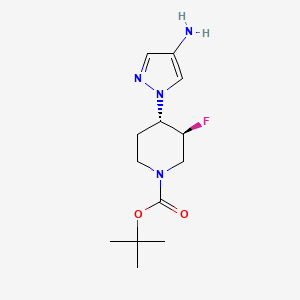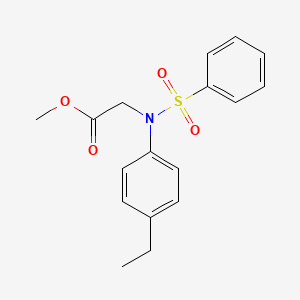
methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinate, also known as Mephenoxalone, is a chemical compound that belongs to the class of muscle relaxants. It is widely used in scientific research for its potential therapeutic effects.
Mecanismo De Acción
The exact mechanism of action of methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee is not fully understood. However, it is believed to work by inhibiting the transmission of nerve impulses in the spinal cord and brain. This leads to a reduction in muscle spasms and seizures.
Biochemical and Physiological Effects:
methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA, a neurotransmitter that inhibits the transmission of nerve impulses. Additionally, methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee has been found to decrease the levels of glutamate, a neurotransmitter that excites nerve cells. These effects contribute to the muscle relaxant and anticonvulsant properties of methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee in lab experiments is its well-established safety profile. It has been extensively studied and has a low risk of toxicity. Additionally, methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee has a relatively short half-life, which allows for easy dosing and administration. However, one of the limitations of using methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee in lab experiments is its limited solubility in water, which can make it difficult to prepare solutions for experiments.
Direcciones Futuras
There are several future directions for the study of methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee. One potential area of research is the development of new formulations of methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee that can improve its solubility and bioavailability. Additionally, there is a need for further studies to explore the potential therapeutic effects of methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee in other medical conditions, such as anxiety and depression. Finally, more research is needed to understand the exact mechanism of action of methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee and its potential interactions with other drugs.
Conclusion:
Methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinate, or methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee, is a chemical compound that has potential therapeutic effects in various medical conditions. It has muscle relaxant and anticonvulsant properties that make it a valuable tool in scientific research. While there are limitations to its use in lab experiments, further research is needed to explore its potential therapeutic effects and improve its solubility and bioavailability.
Métodos De Síntesis
Methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee can be synthesized through a multi-step process that involves the reaction of 4-ethylphenylmagnesium bromide with phenylsulfonyl chloride to form the intermediate, N-(4-ethylphenyl)-N-(phenylsulfonyl)acetamide. The intermediate is then treated with methyl chloroformate to yield methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee.
Aplicaciones Científicas De Investigación
Methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee has been extensively studied for its potential therapeutic effects in various medical conditions, including muscle spasms, chronic pain, and epilepsy. It has been shown to have muscle relaxant properties that can reduce muscle spasms and cramps. Additionally, methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee has been found to have anticonvulsant effects that can help in the treatment of epilepsy.
Propiedades
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-4-ethylanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-3-14-9-11-15(12-10-14)18(13-17(19)22-2)23(20,21)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNXQCQZTXTBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



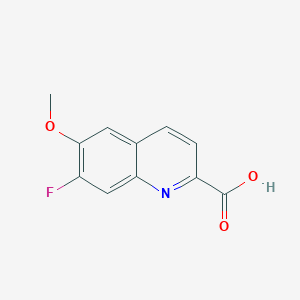
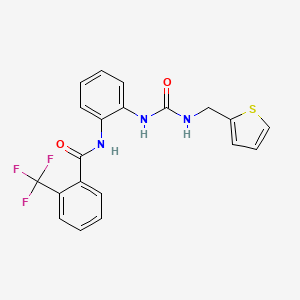
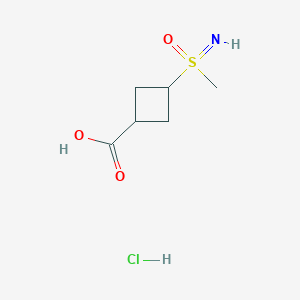
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide](/img/structure/B2781149.png)
![7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2781150.png)
![2-[(11aS)-1,3-dioxo-5-[4-(propan-2-yl)phenyl]-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-2(3H)-yl]benzoic acid](/img/structure/B2781152.png)
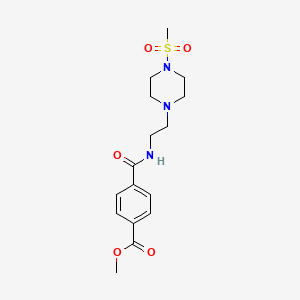

![benzyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2781156.png)
